9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine
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Overview
Description
9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine is a complex organic compound that belongs to the class of indole alkaloids. This compound is characterized by its unique structural framework, which includes a chloro-substituted indole fused to a quinolizine ring system. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
The synthesis of 9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine typically involves multiple steps, starting from simpler precursors. One common synthetic route involves the cyclization of an imine with acrylic acid, followed by reduction . This method is efficient and yields the desired compound with good purity. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and cost-effectiveness.
Chemical Reactions Analysis
9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine undergoes various chemical reactions, including:
Scientific Research Applications
9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various indole alkaloids and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Industry: It is used in the synthesis of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to interact with various biological receptors, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological activities .
Comparison with Similar Compounds
9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine can be compared with other similar compounds, such as:
1-Ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine: This compound is a key precursor to eburnane alkaloids and shares a similar structural framework.
Flavopereirine: Another indole alkaloid with significant biological activities, synthesized through similar synthetic routes.
Isogeissoschizines: These compounds are derived from similar indole frameworks and exhibit interesting biological properties.
The uniqueness of this compound lies in its chloro substitution, which can significantly influence its chemical reactivity and biological activities.
Properties
CAS No. |
62933-24-8 |
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Molecular Formula |
C15H15ClN2 |
Molecular Weight |
258.74 g/mol |
IUPAC Name |
9-chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine |
InChI |
InChI=1S/C15H15ClN2/c16-10-4-5-13-12(9-10)11-6-8-18-7-2-1-3-14(18)15(11)17-13/h3-5,9,17H,1-2,6-8H2 |
InChI Key |
XEDMACSZGKIOGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C2C3=C(CCN2C1)C4=C(N3)C=CC(=C4)Cl |
Origin of Product |
United States |
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